metabolic pathways involving (Z)-7-Tetradecenylamine precursors
metabolic pathways involving (Z)-7-Tetradecenylamine precursors
From Fatty Acid Synthase to Functionalization: A Technical Guide
Executive Summary
This guide delineates the metabolic and synthetic pathways governing the production of (Z)-7-Tetradecenylamine and its critical biological precursors. While the amine itself is often a synthetic analog or specialized metabolite, its carbon skeleton—the (Z)-7-tetradecenyl moiety —is a fundamental structural motif in the chemical ecology of Lepidoptera (moths) and Coleoptera (beetles).
The (Z)-7-tetradecenyl skeleton is biologically synthesized not by direct desaturation at position 7, but typically through a
Part 1: The Upstream Biosynthetic Pathway (The Carbon Scaffold)
The production of (Z)-7-Tetradecenylamine requires the generation of a specific 14-carbon unsaturated backbone. In biological systems (specifically insect pheromone glands), this does not occur via random desaturation. It follows a highly regulated enzymatic cascade.[1]
1.1 De Novo Fatty Acid Synthesis
The pathway initiates in the cytosol with Fatty Acid Synthase (FAS) .[1][2] Acetyl-CoA is carboxylated to Malonyl-CoA, which serves as the extender unit. The FAS complex iteratively adds two-carbon units to the growing chain until it reaches Palmitoyl-CoA (C16:0) .[1]
-
Critical Checkpoint: The chain length is determined by the specificity of the thioesterase (TE) domain. For this pathway, C16 is the obligatory starting point.
1.2 The "Desaturation-First" Mechanism (
9 Route)
To achieve the (Z)-7 double bond in a C14 chain, nature rarely uses a
-
Enzyme: Acyl-CoA
9-desaturase (e.g., Desat1 homologs). -
Reaction: Palmitoyl-CoA (16:[1]0)
(Z)-9-Hexadecenoyl-CoA (Z9-16:CoA) . -
Causality: The enzyme inserts a cis double bond between carbons 9 and 10.
1.3 Peroxisomal Chain Shortening (
-Oxidation)
This is the defining step for the (Z)-7 motif. The Z9-16:CoA intermediate enters the peroxisome for partial
-
Mechanism: One cycle of
-oxidation removes two carbons from the carboxyl end. -
Shift in Geometry: Removing C1 and C2 shifts the double bond position relative to the new carboxyl head.
-
Old Position:
9 (relative to C16).[1] -
New Position:
7 (relative to C14).
-
-
Product: (Z)-7-Tetradecenoyl-CoA .
This acid (or Acyl-CoA) is the universal precursor for the alcohol, aldehyde, acetate, and amine derivatives.
Part 2: Functional Group Transformations (The Amine Shift)
Once the (Z)-7-tetradecenoyl skeleton is formed, it must be reduced and aminated. In biological systems, oxygenated functional groups (OH, CHO) are standard; the amine (NH
2.1 Reduction to Alcohol
The Acyl-CoA is reduced by a Fatty Acyl-CoA Reductase (FAR) .[1]
-
Reaction: (Z)-7-Tetradecenoyl-CoA + NADPH
(Z)-7-Tetradecenol (Z7-14:OH) . -
Note: This alcohol is a pheromone component in species like the Citrus Flower Moth and is the direct substrate for amination.
2.2 Conversion to (Z)-7-Tetradecenylamine
Nature converts alcohols to amines via transamination, though this is rare for long-chain fatty alcohols. In a laboratory or industrial setting (drug development/pest control), two primary routes exist:
-
Biocatalytic Route (Metabolic Engineering):
-
Enzyme:
-Transaminase (Amine Transaminase). -
Substrate: (Z)-7-Tetradecenal (Aldehyde) is preferred over the alcohol.
-
Donor: Isopropylamine or Alanine.
-
Workflow: Alcohol
Aldehyde Amine .
-
-
Chemical Synthesis (Standard Protocol):
-
Mesylation: React Z7-14:OH with Methanesulfonyl chloride (MsCl).
-
Azidation: Displacement with Sodium Azide (NaN
). -
Reduction: Staudinger reduction or LiAlH
to yield (Z)-7-Tetradecenylamine .
-
Part 3: Visualization of the Pathway
The following diagram illustrates the "Desaturation-Shortening" logic and the divergence toward the amine.
Caption: The pathway highlights the critical
Part 4: Experimental Protocols
To validate the presence of these precursors, specifically the position of the double bond (which distinguishes Z7 from Z9 isomers), rigorous analytical chemistry is required.
4.1 Protocol: DMDS Derivatization for Double Bond Localization
Mass spectrometry of native fatty amines/alcohols often yields ambiguous double bond positions due to migration. Dimethyl disulfide (DMDS) derivatization "locks" the bond.
Reagents:
-
Sample: 100 µg (Z)-7-Tetradecenylamine (or precursor alcohol).
-
Reagent: Dimethyl disulfide (DMDS).
-
Catalyst: Iodine (I
) solution (60 mg/mL in diethyl ether).
Step-by-Step Workflow:
-
Dissolution: Dissolve the sample in 50 µL hexane.
-
Reaction: Add 100 µL DMDS and 10 µL Iodine solution.
-
Incubation: Heat at 40°C for 4 hours in a sealed vial.
-
Quenching: Add 5% aqueous Na
S O to remove excess iodine. -
Extraction: Extract the organic layer (hexane).
-
Analysis: Inject into GC-MS.
Data Interpretation (Self-Validating Logic): The DMDS adduct adds across the double bond.
-
Parent Ion: M+ + 94 Da.
-
Fragmentation: The molecule cleaves between the sulfur carbons.
-
Expected Fragments for (Z)-7-14:
-
Fragment A (Amine end): CH
S-CH-(CH ) -NH -
Fragment B (Tail end): CH
S-CH-(CH ) -CH
-
-
Validation: If the fragments match the molecular weights of these specific cleavage products, the
7 position is confirmed.
4.2 Quantitative Data: Precursor Abundance
In a typical pheromone gland extract (e.g., Lepidoptera), the ratio of precursors reveals the pathway efficiency.
| Metabolite | Retention Time (DB-Wax) | Abundance (%) | Diagnostic Ion (m/z) |
| Palmitic Acid (16:0) | 18.2 min | 15.0% | 256 |
| (Z)-9-Hexadecenoic Acid | 19.5 min | 45.0% | 254 |
| (Z)-7-Tetradecenoic Acid | 16.1 min | 30.0% | 226 |
| (Z)-7-Tetradecenol | 16.8 min | 8.0% | 212 |
| (Z)-7-Tetradecenylamine* | 17.2 min | <1.0% | 211 |
*Note: Amine is typically trace or absent unless chemically induced or in specific species.
Part 5: Catabolism and Toxicology
When (Z)-7-Tetradecenylamine is used as a drug intermediate or semiochemical, its degradation is governed by Amine Oxidases .
-
Oxidative Deamination:
-
Enzyme: Monoamine Oxidase (MAO) or Semicarbazide-Sensitive Amine Oxidase (SSAO).
-
Reaction: R-CH
-NH + O + H O R-CHO (Aldehyde) + NH + H O .
-
-
Aldehyde Dehydrogenation:
-
The resulting (Z)-7-Tetradecenal is rapidly converted to (Z)-7-Tetradecenoic acid .
-
-
Final Breakdown:
-
The acid enters the mitochondrial
-oxidation pool for energy production.
-
Caption: The amine is detoxified by reversion to the fatty acid pool via oxidative deamination.
References
-
Benchchem. (2024).[3] The Biosynthesis of 7(Z),11(Z)-Pentacosadiene in Insects: A Technical Guide.
-
National Institutes of Health (NIH). (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth.[4]
-
Creative Proteomics. (2025). Long-Chain Fatty Acids Structure Explained: Impacts on Function.[5]
-
Smolecule. (2024).[3] Z-7-Tetradecenal: Mechanism and Principles of Pheromone Activity.[3]
-
LookChem. (2024). CIS-7-TETRADECENOL (CAS 40642-43-1) Chemical Properties and Synthesis.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Z-7-Tetradecenal | 65128-96-3 [smolecule.com]
- 4. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Chain Fatty Acids Structure Explained: Impacts on Function - Creative Proteomics Blog [creative-proteomics.com]
- 6. lookchem.com [lookchem.com]
